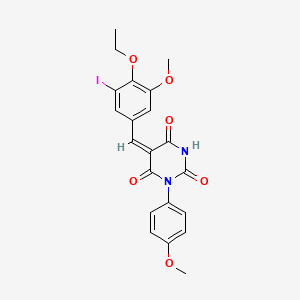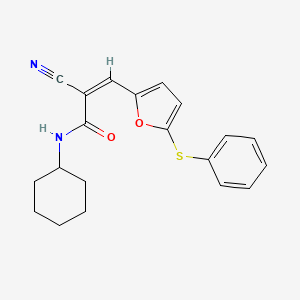![molecular formula C20H11ClF3N3O2S B5986178 6-chloro-3-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B5986178.png)
6-chloro-3-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 4-hydroxy-6-(trifluoromethyl)pyrimidine.
Formation of the Quinoline Ring: The quinoline ring is often synthesized through a Friedländer synthesis, which involves the reaction of aniline derivatives with ketones.
Coupling of the Rings: The final step involves coupling the pyrimidine and quinoline rings through a sulfanyl linkage, often using thiol reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a valuable compound for drug discovery.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-chloro-3-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
- 2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol
- 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Uniqueness
What sets 6-chloro-3-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one apart is its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its unique structure provides opportunities for the development of new compounds with enhanced properties.
Eigenschaften
IUPAC Name |
6-chloro-3-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF3N3O2S/c21-11-6-7-13-12(8-11)16(10-4-2-1-3-5-10)17(18(29)25-13)30-19-26-14(20(22,23)24)9-15(28)27-19/h1-9H,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNXEXXWTWKTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NC(=CC(=O)N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(3-acetylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5986100.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(5-pyrimidinylethynyl)benzyl]ethanamine](/img/structure/B5986111.png)
![N-(tert-butyl)-N'-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}urea](/img/structure/B5986117.png)

![N-[2-(methylthio)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5986121.png)

![2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5986137.png)
![methyl 3-[(3,4,5-triethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5986140.png)
![2-[2-(5-bromo-3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5986147.png)
![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5986160.png)
![ethyl 4-(4-chlorobenzyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5986165.png)

![2-[1-Cyclopentyl-4-(3-cyclopentylpropyl)piperazin-2-yl]ethanol](/img/structure/B5986186.png)
![N-benzyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B5986204.png)
